3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl- is a heterocyclic compound that contains both isoxazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under specific conditions to form the isoxazole ring, followed by the attachment of the pyrimidine group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl-
- 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-
- 5-Methyl-N-(4-methylphenyl)-3-isoxazolecarboxamide
Uniqueness
3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl- stands out due to its unique combination of isoxazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
145441-15-2 |
---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
5-methyl-N-pyrimidin-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C9H8N4O2/c1-6-5-7(13-15-6)8(14)12-9-10-3-2-4-11-9/h2-5H,1H3,(H,10,11,12,14) |
InChI Key |
NCJNQJRBCJQWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.